molecular formula C16H21F3N2O3 B2419638 1-[3-hydroxy-3-(oxan-4-yl)propyl]-3-[2-(trifluoromethyl)phenyl]urea CAS No. 2034484-78-9

1-[3-hydroxy-3-(oxan-4-yl)propyl]-3-[2-(trifluoromethyl)phenyl]urea

Cat. No.: B2419638
CAS No.: 2034484-78-9
M. Wt: 346.35
InChI Key: VYYRXCVJDPBHPQ-UHFFFAOYSA-N
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Description

1-[3-hydroxy-3-(oxan-4-yl)propyl]-3-[2-(trifluoromethyl)phenyl]urea is a synthetic organic compound characterized by its unique structure, which includes a hydroxy group, a tetrahydropyran ring, and a trifluoromethylphenyl group

Preparation Methods

The synthesis of 1-[3-hydroxy-3-(oxan-4-yl)propyl]-3-[2-(trifluoromethyl)phenyl]urea typically involves multiple steps. The synthetic route often starts with the preparation of the tetrahydropyran ring, followed by the introduction of the hydroxy group and the trifluoromethylphenyl group. The final step involves the formation of the urea linkage. Reaction conditions may vary, but common reagents include bases, acids, and catalysts to facilitate the reactions.

Chemical Reactions Analysis

1-[3-hydroxy-3-(oxan-4-yl)propyl]-3-[2-(trifluoromethyl)phenyl]urea undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The carbonyl group can be reduced back to a hydroxy group.

    Substitution: The trifluoromethylphenyl group can undergo electrophilic aromatic substitution reactions. Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[3-hydroxy-3-(oxan-4-yl)propyl]-3-[2-(trifluoromethyl)phenyl]urea involves its interaction with specific molecular targets and pathways. The hydroxy group and the trifluoromethylphenyl group play crucial roles in its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

1-[3-hydroxy-3-(oxan-4-yl)propyl]-3-[2-(trifluoromethyl)phenyl]urea can be compared with other similar compounds, such as:

    1-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-3-phenylurea: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    1-(3-hydroxy-3-(tetrahydro-2H-pyran-4-yl)propyl)-3-(2-chlorophenyl)urea: Contains a chlorophenyl group instead of a trifluoromethylphenyl group, leading to variations in reactivity and applications

Properties

IUPAC Name

1-[3-hydroxy-3-(oxan-4-yl)propyl]-3-[2-(trifluoromethyl)phenyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21F3N2O3/c17-16(18,19)12-3-1-2-4-13(12)21-15(23)20-8-5-14(22)11-6-9-24-10-7-11/h1-4,11,14,22H,5-10H2,(H2,20,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYYRXCVJDPBHPQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(CCNC(=O)NC2=CC=CC=C2C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21F3N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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